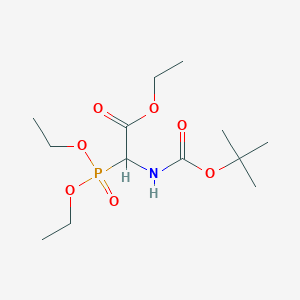

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate

Beschreibung

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate is a multifunctional organophosphorus compound featuring three key groups: a tert-butoxycarbonyl (Boc)-protected amine, a diethoxyphosphoryl moiety, and an ethyl ester. This structure renders it valuable in peptide synthesis and Horner–Wadsworth–Emmons (HWE) reactions, where it acts as a precursor for α,β-unsaturated esters . The Boc group ensures amine protection during synthetic steps, while the phosphoryl group enhances reactivity in olefination reactions.

Eigenschaften

Molekularformel |

C13H26NO7P |

|---|---|

Molekulargewicht |

339.32 g/mol |

IUPAC-Name |

ethyl 2-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

InChI |

InChI=1S/C13H26NO7P/c1-7-18-11(15)10(14-12(16)21-13(4,5)6)22(17,19-8-2)20-9-3/h10H,7-9H2,1-6H3,(H,14,16) |

InChI-Schlüssel |

XUSKNYMYKRZCHT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(NC(=O)OC(C)(C)C)P(=O)(OCC)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate typically involves multi-step organic reactions. One common method might include the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by phosphorylation and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Biologie: Kann als Baustein für biologisch aktive Verbindungen dienen.

Medizin: Mögliche Anwendung in der Medikamentenentwicklung, insbesondere bei der Gestaltung von Molekülen, die mit bestimmten biologischen Zielstrukturen interagieren.

Industrie: Könnte bei der Herstellung von Spezialchemikalien oder -materialien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetat hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit Enzymen oder Rezeptoren interagieren und biochemische Pfade beeinflussen. Die beteiligten molekularen Zielstrukturen und Pfade müssten durch experimentelle Studien identifiziert werden.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can lead to different oxidation states of phosphorus.

- Reduction : Modifications to the phosphoryl group can occur.

- Substitution Reactions : Nucleophilic or electrophilic substitutions can introduce new functional groups.

Biology

In biological research, this compound may act as a building block for biologically active compounds. Its ability to interact with enzymes and receptors suggests potential applications in drug development. For instance, it could be used to design molecules that target specific biological pathways or diseases.

Medicine

The compound shows promise in pharmaceutical applications, particularly in developing drugs that interact with specific targets within the body. Its phosphoryl group may enhance interactions with biomolecules, potentially leading to new therapeutic agents.

Case Studies and Research Findings

- Drug Development : Research indicates that modifications to the diethoxyphosphoryl group can enhance the efficacy of compounds targeting cancer cells. In vitro studies demonstrated increased cytotoxicity against various cancer cell lines when derivatives of this compound were utilized .

- Enzyme Inhibition : A study explored the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. Results showed that it effectively inhibited acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : The compound was evaluated for its antimicrobial properties against Gram-positive bacteria. Modifications to its structure were found to significantly enhance antibacterial activity, indicating its potential use in developing new antibiotics.

Wirkmechanismus

The mechanism of action for Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate

- Structural Difference : Replaces the ethyl ester with a methyl group.

- Molecular Formula: C₁₂H₂₄NO₇P (vs. C₁₃H₂₆NO₇P for the ethyl variant) .

- Molecular Weight : 325.30 g/mol (vs. ~339.30 g/mol for the ethyl analog) .

- Applications : Similar reactivity in HWE reactions but exhibits faster hydrolysis due to the smaller ester group, limiting its utility in prolonged synthetic steps .

Ethyl 2-(Diethoxyphosphoryl)acetate

- Structural Difference: Lacks the Boc-protected amino group.

- Molecular Formula : C₈H₁₇O₅P .

- Molecular Weight : 224.19 g/mol (calculated).

- Reactivity: Used directly in HWE reactions as a phosphoryl donor but cannot participate in amine-mediated coupling reactions .

Ethyl 2-(4-Methoxyphenyl)-2-(diethoxyphosphoryl)acetate

- Structural Difference: Substitutes the Boc-amino group with a 4-methoxyphenyl ring.

- Synthesis Yield : 70% via palladium-catalyzed cross-coupling .

- Reactivity : The electron-donating methoxy group stabilizes intermediates in HWE reactions, improving regioselectivity compared to the target compound .

Ethyl 2-(Benzyl(tert-butoxycarbonyl)amino)acetate

- Structural Difference : Replaces the phosphoryl group with a benzyl moiety.

- Applications : Primarily used in pharmacokinetic studies due to its lipophilic benzyl group, enhancing blood-brain barrier penetration .

- Synthesis : Achieved via sequential benzylation and Boc protection (92% yield) .

Ethyl 2-((tert-Butoxycarbonyl)amino)acetate

- Structural Difference : Lacks the phosphoryl group.

- Applications : A peptide-building block with reduced steric hindrance, enabling facile coupling in solid-phase synthesis .

Biologische Aktivität

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate (C13H26N O7P) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a diethoxyphosphoryl moiety. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H26N O7P

- Molecular Weight : Approximately 339.32 g/mol

- LogP : 3.74630 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 101.18000

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, such as good membrane permeability and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of tert-butoxycarbonyl-protected amino acids with diethyl phosphite. Key reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Optimization of reaction conditions is crucial to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies have shown that compounds with similar structures can exhibit enzyme inhibition, which is critical for developing therapeutic agents against diseases such as cancer and bacterial infections .

Case Studies and Research Findings

- Antibacterial Activity : Research indicates that compounds containing phosphonate groups can inhibit bacterial growth by targeting specific metabolic pathways. For instance, similar phosphonates have shown activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

- Antitumor Potential : Preliminary screenings have indicated that derivatives of this compound may exhibit moderate antitumor activity. For example, studies on structurally related compounds demonstrated their ability to induce apoptosis in cancer cell lines, highlighting the potential for further investigation into the anticancer properties of this compound .

- Enzyme Interaction Studies : Interaction studies have focused on how this compound affects enzyme activity. For example, it was found to inhibit certain phosphatases involved in cellular signaling pathways, which could lead to therapeutic applications in conditions where these pathways are dysregulated .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H26N O7P | Ethyl ester with diethoxyphosphoryl group |

| Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate | C12H24N O7P | Contains dimethoxy instead of diethoxy group |

| Boc-alpha-phosphonoglycine-trimethyl-ester | C10H20N O7P | Phosphonoglycine structure with trimethyl ester |

This comparison illustrates the diversity in reactivity and biological activity among these compounds based on their functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.